(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
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Overview
Description
JWH 398 7-chloronaphthyl isomer: is a synthetic cannabinoid that belongs to the naphthoylindole family. It is structurally similar to other synthetic cannabinoids and acts as an agonist at cannabinoid receptors CB1 and CB2 . This compound is primarily used as an analytical reference standard in research and forensic applications .
Mechanism of Action
Target of Action
The primary targets of the JWH 398 7-chloronaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 398 7-chloronaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them. It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The activation of CB1 and CB2 receptors by JWH 398 7-chloronaphthyl isomer can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, it can potentially modulate pain sensation, mood, and memory due to the role of the endocannabinoid system in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 398 7-chloronaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 7-chloronaphthalene-1-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for JWH 398 7-chloronaphthyl isomer are not well-documented due to its primary use in research and forensic applications. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
JWH 398 7-chloronaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the naphthyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
JWH 398 7-chloronaphthyl isomer is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but without the chlorine atom on the naphthyl ring.
JWH 122: A synthetic cannabinoid with a different substitution pattern on the naphthyl ring.
JWH 424: A synthetic cannabinoid with a different alkyl chain length.
Uniqueness
JWH 398 7-chloronaphthyl isomer is unique due to the presence of the chlorine atom on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This structural modification can influence the compound’s pharmacological properties and make it distinct from other synthetic cannabinoids .
Biological Activity
(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-398, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound belongs to the naphthoylindole family and is structurally related to other synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis.
Chemical Structure
The molecular formula of JWH-398 is C24H22ClNO, with a molecular weight of 375.9 g/mol. The compound features a chlorinated naphthalene ring and an indole moiety, which contribute to its pharmacological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H22ClNO |
Molecular Weight | 375.9 g/mol |
InChI Key | ZFJGDZVHMJACQT-UHFFFAOYSA-N |
JWH-398 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response. The binding affinity and efficacy of JWH-398 at these receptors can lead to a range of biological effects.
Pharmacological Effects
Research indicates that JWH-398 exhibits several pharmacological effects:
- Analgesic Properties : Studies suggest that synthetic cannabinoids like JWH-398 may provide pain relief by modulating pain pathways through CB1 receptor activation.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Psychoactive Effects : As with many synthetic cannabinoids, JWH-398 has psychoactive properties that can lead to effects similar to those of THC, the primary psychoactive component of cannabis.
Toxicological Studies
Toxicological evaluations have shown that JWH-398 can produce adverse effects similar to those observed with other synthetic cannabinoids. These include increased heart rate, anxiety, and in some cases, severe psychological reactions. The compound is considered hazardous and is not approved for human or veterinary use due to its potential health risks.
Case Studies and Research Findings
Several studies have explored the biological activity and safety profile of JWH-398:
- Binding Affinity Studies : Research has demonstrated that JWH-398 has a high binding affinity for CB1 receptors compared to natural cannabinoids, indicating a potential for stronger psychoactive effects .
- Behavioral Studies : Animal studies have shown that administration of JWH-398 results in altered behavior consistent with cannabinoid receptor activation, providing insight into its psychoactive properties .
- Forensic Analysis : Due to its status as a designer drug, JWH-398 has been the subject of forensic studies aimed at developing detection methods in biological samples using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Properties
IUPAC Name |
(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(19-9-4-5-11-23(19)26)24(27)20-10-7-8-17-12-13-18(25)15-21(17)20/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGDZVHMJACQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017323 |
Source
|
Record name | JWH-398 7-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-95-8 |
Source
|
Record name | JWH-398 7-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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